[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
Description
Chemical Structure and Properties The compound [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid (CAS: 1353983-69-3) features a cyclohexylamino group linked to a cyclopropane ring, which is further substituted with a tert-butoxycarbonyl (Boc) protecting group. Key properties include:
Properties
IUPAC Name |
2-[[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(11-8-9-11)13-7-5-4-6-12(13)17-10-14(19)20/h11-13,17H,4-10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRQCZBUDWJOIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Protection of the amine group: The cyclopropylamine is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the tert-butoxycarbonyl-cyclopropylamine.
Formation of the cyclohexylamino intermediate: The protected cyclopropylamine is then reacted with cyclohexylamine in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the cyclohexylamino intermediate.
Introduction of the acetic acid moiety: The cyclohexylamino intermediate is then reacted with bromoacetic acid in the presence of a base such as sodium hydroxide (NaOH) to introduce the acetic acid moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group can be replaced by other functional groups using reagents like hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution may result in the formation of new functionalized derivatives.
Scientific Research Applications
[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2-(Cyclohexylamino)benzoic Acid
- Molecular Formula: C₁₃H₁₇NO₂
- Key Differences : Replaces the acetic acid group with benzoic acid and lacks the Boc-cyclopropyl moiety.
- Applications : Used in buffer systems (e.g., CHES buffer, pH 8.4) and biochemical assays .
- Commercial Status : Discontinued across multiple suppliers .
2-[1-({[(tert-Butoxy)carbonyl]amino}methyl)cyclopropyl]acetic Acid
- Molecular Formula: C₁₁H₁₉NO₄
- Key Differences: Features a Boc-protected aminomethyl group attached directly to cyclopropane, omitting the cyclohexylamino group.
- Applications : Serves as a building block in drug discovery, particularly for introducing cyclopropane rings into molecules .
2-(6-(Cyclohexylamino)-9H-purin-9-yl)acetic Acid Derivatives
- Example: 2-(6-(cyclohexylamino)-2-((4-cyclohexylbenzyl)amino)-9H-purin-9-yl)acetic acid (3.78bf).
- Applications : Investigated in oncology research for targeting signal transduction pathways .
TERT-BUTYL (2-(2-AMINOACETAMIDO)CYCLOHEXYL)(CYCLOPROPYL)CARBAMATE
Functional Group Analysis
Physicochemical and Commercial Comparison
Research Implications and Gaps
- Structural analogues with purine or benzoic acid groups demonstrate broader biological relevance, particularly in oncology and biochemistry.
References Journal of Biological Chemistry (2012); CymitQuimica (2025); EP 4 374 877 A2 (2024); STAT3 Study; American Elements (2024); Carbamate Derivative Data.
Biological Activity
Introduction
[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid, a synthetic organic compound, has garnered attention in medicinal chemistry due to its structural uniqueness and potential biological activities. This compound features a cyclopropyl group and a tert-butoxycarbonyl protecting group, making it suitable for various applications, particularly in drug development.
- Molecular Formula : CHNO
- Molecular Weight : 300.41 g/mol
- CAS Number : 1353983-69-3
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Amidation Reactions : Using cyclopropylamine and protected amino acids.
- Coupling Reactions : Employing coupling agents to facilitate the formation of peptide bonds.
- Protecting Group Strategies : Utilizing tert-butoxycarbonyl (Boc) groups for selective deprotection during synthesis.
These methods allow for efficient production while maintaining control over stereochemistry and functional groups.
Biological Activity
The biological activity of this compound is primarily evaluated through its interaction with various biological targets. Key findings include:
- Binding Affinity : Studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have shown that this compound exhibits significant binding affinity to specific receptors, indicating potential therapeutic applications.
- Mechanism of Action : Molecular docking simulations suggest that the compound interacts with target proteins by forming stable complexes, which may modulate biological pathways relevant to disease processes.
Comparative Analysis
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopropyl, tert-butoxycarbonyl | Potentially bioactive |
| Cyclohexylalanine | Cyclohexane ring | Protein interaction |
| Cyclopropylglycine | Cyclopropane ring | Neuroprotective |
| tert-Butoxycarbonyl-protected amino acids | Various amino acids | Widely used in peptide synthesis |
This comparison highlights the distinct combination of functional groups in this compound that may confer unique biological properties compared to its analogs.
Case Studies
Recent studies have explored the therapeutic potential of this compound in various contexts:
- Neuroprotective Effects : Research indicates that derivatives of cyclopropyl-containing amino acids exhibit neuroprotective properties, suggesting that this compound may also offer similar benefits.
- Anticancer Activity : Preliminary data suggest that this compound may inhibit the proliferation of certain cancer cell lines, warranting further investigation into its role as an anticancer agent.
- Anti-inflammatory Properties : In vitro studies have shown that the compound can modulate inflammatory pathways, indicating its potential use in treating inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
